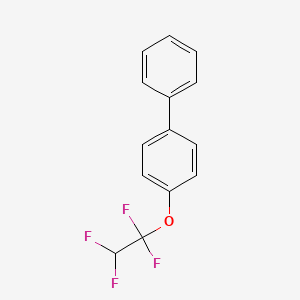

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl Azide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

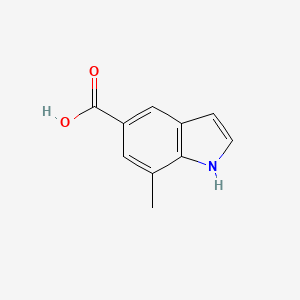

The compound "2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl Azide" is a derivative of 2-acetamido-2-deoxy-D-glucopyranose, which is a key building block in the synthesis of glycoconjugates that are biologically significant. These glycoconjugates are often involved in various biological processes and are of interest in the development of pharmaceuticals and the study of carbohydrate chemistry .

Synthesis Analysis

The synthesis of related compounds often involves the use of glycosyl donors that can form specific glycosidic linkages. For instance, the synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose from D-mannose is a precursor to various glycosyl halide derivatives, which are useful in forming alpha-glycosidic linkages in aminosugars . Another approach involves the furanose acetonide derivative from 2-acetamido-2-deoxy-D-glucose, which provides a route to diverse 2-acetamido-2-deoxy-beta-D-hexopyranosides . Additionally, the synthesis of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosylamine is an improved method for creating key intermediates in glycopeptide synthesis . One-pot synthesis methods have also been developed to streamline the production of these compounds .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of an acetamido group and multiple benzyl or acetyl groups attached to the glucopyranose ring. The configuration of these substituents is crucial for the biological activity and reactivity of the compound. For example, the synthesis of 2-acetamido-2-deoxy-5-thio-D-glucopyranose involves selective protection and deprotection steps to achieve the desired molecular structure .

Chemical Reactions Analysis

These compounds can undergo various chemical reactions, including glycosylation to form disaccharides or trisaccharides, as seen in the synthesis of chitobiose derivatives . The reactivity of the glycosyl donors is often enhanced by the presence of certain groups, such as the nonparticipating azido group, which can be converted into amino or acylamino functions after glycosylation . The introduction of different substituents can lead to the formation of biologically important derivatives, such as muramic acid beta-glycosides .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the acetamido group and the protective benzyl or acetyl groups affect the solubility, reactivity, and stability of the compound. For instance, the crystalline nature of some derivatives is important for their purification and characterization . The protective groups also play a role in the stereochemistry of the glycosidic linkages formed during synthesis .

Scientific Research Applications

- Drug Development : This compound finds applications in drug development targeting various diseases like cancer, viral infections, and autoimmune disorders . It is extensively employed in the biomedical sector assuming the role of a precursor for pharmaceutical intermediates and therapeutic drugs .

It’s important to note that this compound, like many chemicals used in research, has specific handling and storage requirements. For instance, it’s a heat-sensitive solid that should be stored at temperatures below 0°C .

It’s important to note that this compound, like many chemicals used in research, has specific handling and storage requirements. For instance, it’s a heat-sensitive solid that should be stored at temperatures below 0°C .

properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-azido-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O5/c1-21(34)31-26-28(37-19-24-15-9-4-10-16-24)27(36-18-23-13-7-3-8-14-23)25(38-29(26)32-33-30)20-35-17-22-11-5-2-6-12-22/h2-16,25-29H,17-20H2,1H3,(H,31,34)/t25-,26-,27-,28-,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOBJDMHDWWHLZ-HWVUQVAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1N=[N+]=[N-])COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N=[N+]=[N-])COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572189 |

Source

|

| Record name | N-{(2R,3R,4R,5S,6R)-2-Azido-4,5-bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-3-yl}acetamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl Azide | |

CAS RN |

214467-60-4 |

Source

|

| Record name | N-{(2R,3R,4R,5S,6R)-2-Azido-4,5-bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-3-yl}acetamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1339237.png)

![5,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B1339240.png)

![[Bis-(2-hydroxy-ethyl)-amino]-acetonitrile](/img/structure/B1339256.png)